molecular formula C15H17N5O2 B591692 (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-77-7

(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No. B591692
M. Wt: 299.334
InChI Key: CPGIWDOJHYCMRW-UHFFFAOYSA-N
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Description

“(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is a chemical compound with the CAS Number: 1146629-77-7 . It has a molecular weight of 299.33 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 536.7±50.0 °C and a predicted density of 1.33±0.1 g/cm3 . Its pKa is predicted to be 10.76±0.50 .

Scientific Research Applications

Cytoprotective and Antiulcer Activity

Compounds including the pyrazol-pyrimidine structure have been evaluated for their cytoprotective antiulcer activities. Specifically, pyrazol-1-yl and imidazol-1-yl pyrimidines demonstrated notable inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, alongside low acute toxicity (Ikeda et al., 1996). Another derivative, 4,6-bis(1H-pyrazol-1-yl)pyrimidine, showed a potent inhibitory effect on similar gastric lesions, mainly through the increase in bicarbonate secretion (Ikeda et al., 1997).

Anti-Inflammatory and Analgesic Effects

Pyrazolo[1,5-a]pyrimidine derivatives have shown marked anti-inflammatory and analgesic properties. These compounds exhibited potent activity in experimental inflammation models, with one of the compounds, FPP129, displaying significant anti-inflammatory effects without ulcerogenic activity, indicating potential for therapeutic use (Perretti et al., 1987).

Antidepressant-like Activity

Certain pyrazolo[3,4-d]pyrimidin derivatives have been evaluated for their antidepressant-like activity in mice, with some compounds showing significant reduction in immobility time without impairing general locomotor activity. This finding supports the potential antidepressant-like activity of nonpeptidic CRF1 receptor antagonists, offering a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen et al., 2004).

Anti-Inflammatory Activity of Pyrazolo[3,4-d]pyrimidin Derivatives

New derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and showed good anti-inflammatory activity, with certain compounds demonstrating activity comparable to indomethacin but with minimal ulcerogenic effects. This highlights their potential as anti-inflammatory drugs with reduced side effects (El-Tombary, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGIWDOJHYCMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Synthesis routes and methods I

Procedure details

To a solution of crude {4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (4) in THF (1 L, 12.3 mol), a 4 N aqueous HCl solution (500 mL) was added at room temperature. The resulting reaction mixture was subsequently stirred at room temperature for 5 h. When the reaction was deemed complete as confirmed by TLC and LCMS, the reaction mixture was cooled to 0-5° C. before pH was adjusted to 9-10 with a 1 M aqueous sodium hydroxide (NaOH) solution (2 L). The mixture was concentrated under reduced pressure to remove most of THF and the resulting suspension was stirred at room temperature for 2 h. The solids were collected by filtration, washed with water (3×500 mL), and dried in vacuum to afford crude [4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (5, 157.5 g, 204.43 g theoretical, 77% yield for three steps) as white to off-white solids, which was found to be sufficiently pure (>98 area % by HPLC) to do the subsequent reaction without further purification. For 5: 1H NMR (DMSO-d6, 400 MHz) δ ppm 13.42 (br s, 1H), 8.76 (s, 1H), 8.67 (s, 1H), 8.33 (s, 1H), 7.68 (d, 1H, J=3.8 Hz), 7.11 (d, 1H, J=3.8 Hz), 6.21 (s, 2H), 1.06 (s, 9H); 13C NMR (DMSO-d6, 100 MHz) δ ppm 177.74, 152.31, 152.09, 151.91, 139.52, 130.39, 120.51, 113.93, 101.91, 67.26, 38.98, 27.26; C15H17N5O2 (MW, 299.33), LCMS (EI) m/e 300 (M++H).
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Method A. To a 1 L round bottom flask equipped with a stir bar and nitrogen inlet was charged {4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (18, theoretical amount 41.6 g, 0.112 mol) made as described above and tetrahydrofuran (THF, 610 mL, 7.5 mol) at room temperature, and the resulting mixture was treated with an 2.0 N aqueous solution of hydrochloric acid (140 mL, 0.28 mol, 2.5 equiv) at room temperature. The resulting reaction mixture was subsequently stirred at room temperature for overnight. When the reaction was deemed complete, the reaction mixture was cooled to 0-5° C. before pH was adjusted to 9-10 with a 3 M aqueous sodium hydroxide (NaOH) solution (95 mL). The mixture was then extracted with ethyl acetate (2×300 mL) and the combined organic extracts were washed with 20% aqueous brine solution (250 mL), dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure to afford the crude product as off-white to light yellow solids. The crude product was treated with methyl t-butylether (MTBE, 200 mL) and the slurry was warm to reflux for 30 minutes before being cooled to room temperature. The solids were collected by filtration and washed with MTBE (2×40 mL), dried under reduced pressure to afford [4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (19, 30.5 g, 33.52 g theoretical, 91% for two steps) as white to off-white solids. For 19: 1H NMR (DMSO-d6, 300 MHz) δ ppm 13.40 (br s, 1H), 8.75 (s, 1H), 8.66 (s, 1H), 8.32 (s, 1H), 7.68 (d, 1H, J=3.8 Hz), 7.11 (d, 1H, J=3.8 Hz), 6.21 (s, 2H), 1.06 (s, 9H); C15H17N5O2 (MW, 299.33), LCMS (EI) m/e 300 (M++H).
Quantity
610 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
95 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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